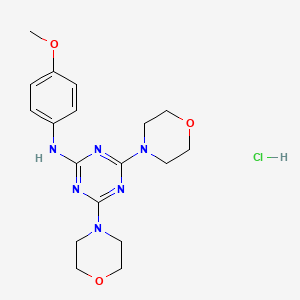

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O3.ClH/c1-25-15-4-2-14(3-5-15)19-16-20-17(23-6-10-26-11-7-23)22-18(21-16)24-8-12-27-13-9-24;/h2-5H,6-13H2,1H3,(H,19,20,21,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHQLNAXXCLCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of 4-methoxyaniline with cyanuric chloride in the presence of a base, followed by the introduction of morpholine groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinone derivatives, while nucleophilic substitution can produce a variety of substituted triazine derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound vary primarily in substituents on the triazine ring and aryl groups. Below is a detailed comparison:

Structural Analogs

Physicochemical Properties

- Solubility : The hydrochloride salt form (common in analogs like ) improves aqueous solubility compared to free bases.

- Lipophilicity : Methoxy (electron-donating) vs. chloro (electron-withdrawing) substituents alter logP values. For example, the 3-chlorophenyl analog is more lipophilic than the 4-methoxyphenyl variant .

- Crystallinity: Morpholino groups enhance crystallinity, as seen in single-crystal X-ray data for related compounds .

Key Research Findings

Substituent Effects: Methoxy groups improve solubility but may reduce membrane permeability compared to lipophilic chloro or isopropyl groups . Morpholino groups enhance hydrogen-bonding interactions with kinase ATP-binding pockets .

Therapeutic Potential: Triazines with trifluoromethyl or chlorophenyl groups show promise in oncology, while ethoxy derivatives are explored for antimicrobial use .

Commercial Relevance : Multiple analogs (e.g., chlorophenyl derivatives) are supplied by pharmaceutical companies, indicating scalability .

Biological Activity

N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a synthetic organic compound belonging to the triazine class. Its unique structure features a triazine ring substituted with a methoxyphenyl group and two morpholino groups, which contribute to its diverse biological activities. This compound is under investigation for its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N6O2 |

| Molecular Weight | 342.396 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 616.9 ± 65.0 °C |

| Melting Point | 266 °C |

| LogP | -1.58 |

Anticancer Properties

Research indicates that compounds containing the 4,6-dimorpholino-1,3,5-triazine moiety exhibit significant anticancer activity. These compounds have been identified as potent inhibitors of key signaling pathways involved in cancer progression, particularly phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

Case Study: CDK4 Inhibition

A study focused on similar triazine derivatives demonstrated their ability to selectively inhibit cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation. The structural modifications in these compounds significantly enhanced their binding affinity and selectivity towards CDK4 over CDK2 and CDK1 .

Antimicrobial and Antiviral Activities

The compound has also been studied for its antimicrobial and antiviral properties. Preliminary findings suggest that it may exhibit activity against various bacterial strains and viruses, although detailed studies are still required to establish its efficacy and mechanism of action.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory potential. Similar triazine derivatives have shown promise in reducing inflammation by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound's structure allows it to bind effectively to kinases like PI3K and mTOR, disrupting signaling pathways that promote cell growth and survival.

- Enzyme Inhibition : It may inhibit COX enzymes involved in the inflammatory process.

Research Findings Summary

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution on a triazine core. For example, Suzuki-Miyaura cross-coupling () or stepwise substitution with morpholine and 4-methoxyaniline precursors. Key optimization steps include:

- Using anhydrous potassium carbonate as a base to deprotonate amines ().

- Refluxing in dry toluene for 8–10 hours to ensure complete substitution ().

- Purification via column chromatography or crystallization from ethanol (95%) to isolate the hydrochloride salt ().

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical Techniques :

- 1H NMR : Peaks at δ 3.76–3.86 ppm confirm methoxy and morpholino protons ().

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns.

- HPLC : Reverse-phase chromatography (e.g., Chromolith® columns) with UV detection at 254 nm to assess purity >98% ( ).

Q. What are the recommended storage conditions to ensure compound stability?

- Store as a hydrochloride salt at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the triazine ring ( ).

Advanced Research Questions

Q. What mechanistic insights explain the compound’s activity as a PI3K/mTOR inhibitor, and how does structural modification impact potency?

- Mechanism : The 4,6-dimorpholino-triazine scaffold competitively inhibits ATP-binding in PI3K and mTOR kinase domains ( ). Key structural determinants include:

- Morpholino groups at positions 4 and 6 enhance solubility and kinase selectivity ( ).

- The 4-methoxyphenyl group improves membrane permeability and blood-brain barrier penetration ( ).

Q. How should in vitro and in vivo models be designed to evaluate its antitumor efficacy and pharmacokinetics?

- In Vitro :

- Use tumor cell lines (e.g., glioblastoma U87MG) with IC50 determination via MTT assays ( ).

- Assess metabolic stability in liver microsomes (human/rat) to predict clearance rates.

- In Vivo :

- Xenograft models in nude mice (e.g., subcutaneous or orthotopic implants) with oral dosing (10–30 mg/kg).

- Monitor plasma half-life (t1/2 ~4–6 hours in mice) and brain penetration via LC-MS ( ).

Q. What analytical strategies resolve discrepancies in reported bioactivity data across studies?

- Root Causes : Variability may arise from differences in:

- Assay conditions (e.g., ATP concentrations in kinase assays).

- Cell line genetic backgrounds (e.g., PTEN mutation status).

- Resolution :

- Validate activity in isogenic cell lines (wild-type vs. PI3K-mutant).

- Use standardized protocols (e.g., NIH/NCATS assay guidelines) for cross-study comparisons ( ).

Q. How can computational modeling predict off-target interactions and guide derivative design?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.